Home > Products > Screening Compounds P110434 > 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one - 2034296-81-4

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Catalog Number: EVT-2979164
CAS Number: 2034296-81-4
Molecular Formula: C18H21N3O3
Molecular Weight: 327.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

Compound Description: This series of compounds, denoted as AS1-AS10, features a quinazolin-4(3H)-one core substituted at the 2-position with a thiosemicarbazide moiety. Various substituents were introduced on the thiosemicarbazide nitrogen to explore structure-activity relationships. Compounds AS8 and AS9 demonstrated the most potent antimicrobial activity within the series. [, ]

Atropisomeric {1-[(2-substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl and -2-phenylethyl}carbamic acid t-butyl ester

Compound Description: This study focused on the diastereoselective synthesis and stereochemical properties of atropisomeric quinazolin-4(3H)-one derivatives. The compounds investigated possessed either an ethyl or 2-phenylethyl carbamate substituent at the 2-position of the quinazolin-4(3H)-one ring, along with various aryl substitutions at the 3-position. []

References:

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) and N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: These compounds are 3H-pyrido[2,3-d]pyrimidin-4-one derivatives identified as nonpeptidergic antagonists of the chemokine receptor CXCR3. They exhibit noncompetitive antagonism and inverse agonism at the receptor, suggesting therapeutic potential for inflammatory diseases. []

References:

4-Aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides

Compound Description: This series of compounds was synthesized and evaluated for biological activity using computer prediction software. The study identified potential antineurotic activity within this group and predicted low toxicity profiles, making them promising candidates for further research, particularly regarding male reproductive and erectile dysfunction. []

References:

Overview

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C18H21N3O3C_{18}H_{21}N_{3}O_{3} and a molecular weight of 327.4 g/mol. It is classified under quinazolinone derivatives, which are known for their diverse biological activities, including potential therapeutic applications in various diseases. The compound's unique structure incorporates a quinazolinone core linked to a piperidine moiety, which is further substituted with a tetrahydrofuran carbonyl group.

Synthesis Analysis

Methods

The synthesis of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can be approached through various methods, including conventional heating and microwave-assisted techniques. A notable method involves the reaction of 2-amino-N-(2-substituted-ethyl)benzamide with different aldehydes in the presence of potassium carbonate as a catalyst, using methanol as a solvent. This method has been reported to yield high purity and yield of the desired product under eco-friendly conditions .

Technical Details

  1. Reagents: The key reagents include 2-amino-N-(2-substituted-ethyl)benzamide, aldehydes, and potassium carbonate.
  2. Conditions: The reactions can be performed under reflux conditions or microwave irradiation to enhance efficiency.
  3. Characterization: The synthesized compounds are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and X-ray crystallography to confirm their structure and purity .
Molecular Structure Analysis

Structure

The molecular structure of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one features a quinazolinone ring system fused with a piperidine ring that carries a tetrahydrofuran carbonyl substituent. This arrangement contributes to its potential biological activity.

Data

  • Molecular Formula: C18H21N3O3C_{18}H_{21}N_{3}O_{3}
  • CAS Number: 2034296-81-4
  • Molecular Weight: 327.4 g/mol
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for quinazolinone derivatives, including:

  1. Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic attacks on electrophiles.
  2. Condensation Reactions: The carbonyl group can react with amines or alcohols to form new bonds.
  3. Reduction Reactions: Potential reduction of the carbonyl group may lead to the formation of alcohol derivatives.

Technical Details

The reactions are often facilitated by catalysts or specific conditions (e.g., temperature, solvent choice) that enhance yield and selectivity for the desired products .

Mechanism of Action

The mechanism of action for compounds like 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves interaction with biological targets such as enzymes or receptors. Quinazolinones have been studied for their role in inhibiting specific pathways related to cancer cell proliferation and other disease mechanisms.

Process

  1. Target Interaction: The compound may bind to active sites on target proteins, inhibiting their function.
  2. Biological Pathway Modulation: This binding can alter signaling pathways that lead to cell growth inhibition or apoptosis in malignant cells.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not available, the compound is expected to exhibit properties typical of organic compounds with similar structures.

Chemical Properties

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores that exhibit anti-cancer and anti-inflammatory activities. Research into quinazolinone derivatives has shown promise in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Introduction to Quinazolin-4(3H)-one Scaffolds in Drug Discovery

Historical Significance of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, first synthesized in 1869 via the reaction of cyanogens with 2-aminobenzoic acid [5] [8]. This bicyclic framework consists of a benzene ring fused to a pyrimidinone ring, providing versatile sites for structural modification at positions 2, 3, and N3. Historically, derivatives of this core have yielded numerous clinically validated drugs: α1-adrenergic antagonists like prazosin and doxazosin for hypertension emerged in the late 20th century, while epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (gefitinib, erlotinib, afatinib) revolutionized targeted cancer therapy in the 2000s [5]. Beyond these approved drugs, recent research (2017–2023) has expanded their therapeutic relevance to antimicrobial, anti-inflammatory, and central nervous system applications. For example, 2,3-disubstituted quinazolinones exhibit potent biofilm inhibition in Pseudomonas aeruginosa by disrupting quorum-sensing pathways, while Schiff base hybrids demonstrate broad-spectrum antifungal activity [3] [5]. The structural evolution of these compounds reflects a trajectory from simple hypnotics (e.g., methaqualone) to sophisticated multi-targeted agents, underpinned by advances in synthetic methodology and computational design [8].

Table 1: Clinically Approved Quinazolinone-Based Drugs

Drug NameTherapeutic AreaMolecular TargetYear Approved
PrazosinHypertensionα1-Adrenergic receptor1976
DoxazosinBPH/Hypertensionα1-Adrenergic receptor1990
GefitinibNon-small cell lung cancerEGFR tyrosine kinase2003
ErlotinibPancreatic/lung cancerEGFR tyrosine kinase2004
AfatinibNon-small cell lung cancerEGFR/HER2 tyrosine kinases2013

Mechanistic Rationale for Hybrid Quinazolinone-Piperidine-THF Architectures

The strategic integration of quinazolinone with piperidine and tetrahydrofuran (THF) moieties addresses critical pharmacological limitations of conventional heterocyclic compounds. Mechanistically, the quinazolinone core provides a planar aromatic surface for intercalation with DNA or enzymatic pockets (e.g., PARP1, BRD4), while the piperidine spacer introduces three-dimensionality and basic nitrogen atoms that enable salt formation, solubility modulation, and additional hydrogen bonding [1] [4]. The THF moiety, particularly when appended as a tetrahydrofuran-3-carbonyl group, enhances membrane permeability due to its moderate lipophilicity (LogP ~0.5–1.5) and introduces stereochemical complexity that improves target selectivity [4] [7]. This hybrid architecture enables dual-target engagement: recent studies demonstrate compounds like ADTL-BPI1901 (a quinazolinone-piperidine conjugate) co-inhibit PARP1 and BRD4, synergistically suppressing tumor growth in BRCA-deficient breast cancer models [1]. Similarly, 3-piperidinyl quinazolinones linked to alicyclic amines disrupt Pseudomonas aeruginosa biofilm formation via PqsR inhibition at sub-MIC concentrations (IC50 3.55–6.86 µM), impairing virulence without bactericidal pressure that drives resistance [3]. Molecular docking reveals that the THF carbonyl oxygen forms critical hydrogen bonds with Asp101 in the PqsR binding site, while the piperidine nitrogen protonates to engage Glu178, stabilizing the inactive conformation [3] [7].

Table 2: Bioactivity Profiles of Hybrid Quinazolinone Derivatives

Compound ClassBiological ActivityKey TargetsPotency (IC50/Ki)
Quinazolinone-piperidine (e.g., ADTL-BPI1901)Anticancer (TNBC)PARP1/BRD4PARP1: 82 nM; BRD4: 76 nM [1]
Quinazolinone-morpholine (e.g., 20)Anti-biofilm (P. aeruginosa)PqsR transcriptional regulator6.86 µM [3]
Quinazolinone-THF derivativesNociceptin receptor modulationNOP receptor<100 nM [4]

Research Gaps in Multi-Targeted Quinazolinone-Based Therapeutics

Despite promising preclinical results, significant challenges impede the translation of hybrid quinazolinones like 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. Key gaps include:

  • Synthetic Complexity: Current routes to 3-piperidinyl quinazolinones require multi-step sequences involving hazardous solvents. For instance, cyclization of anthranilic acid derivatives to quinazolinone intermediates often employs THF or n-butanol under reflux, while nucleophilic substitution at piperidine necessitates toxic polar aprotic solvents [3] [7]. Although eco-friendly alternatives like 2-MeTHF improve sustainability, stereoselective incorporation of tetrahydrofuran-3-carbonyl groups remains low-yielding (typically <50% for asymmetric centers) [7].

  • Pharmacokinetic Optimization: Most reported hybrids exhibit suboptimal ADME profiles. The basic piperidine nitrogen increases polar surface area (>75 Ų), limiting blood-brain barrier penetration for CNS targets, while the THF ring introduces metabolic vulnerabilities to CYP3A4-mediated oxidation [4]. Fragment-based optimization of ADTL-BPI1901 improved microsomal stability (t1/2 > 60 min), yet oral bioavailability in rodent models remained <30% due to P-glycoprotein efflux [1].

  • Target Ambiguity: Although designed for dual PARP/BRD4 inhibition, proteomic profiling reveals off-target kinase interactions (e.g., JAK2, CDK6) that complicate mechanistic interpretation [1]. Similarly, quorum-sensing inhibitors like compound 19 suppress pyocyanin production in P. aeruginosa but may concurrently disrupt host microbiota homeostasis [3].

Table 3: Research Gaps and Proposed Mitigation Strategies

Research GapCurrent LimitationEmerging Solutions
Synthetic accessibilityLow yields in stereoselective THF coupling (≤45%)Biocatalytic desymmetrization using lipases [5]
Metabolic stabilityCYP3A4-mediated oxidation of THF moietyFluorination at C5 of THF to block oxidation [4]
Polypharmacology riskOff-target kinase inhibition (JAK2, CDK6)Structure-guided mutagenesis of hinge-binding region [1]
Bacterial resistance evolutionPotential adaptive mutations in PqsRHybridization with efflux pump inhibitors [3]

Properties

CAS Number

2034296-81-4

Product Name

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

IUPAC Name

3-[1-(oxolane-3-carbonyl)piperidin-3-yl]quinazolin-4-one

Molecular Formula

C18H21N3O3

Molecular Weight

327.384

InChI

InChI=1S/C18H21N3O3/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-6,12-14H,3-4,7-11H2

InChI Key

DERVOGKLTSEPGP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2CCOC2)N3C=NC4=CC=CC=C4C3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.